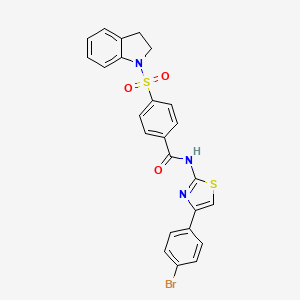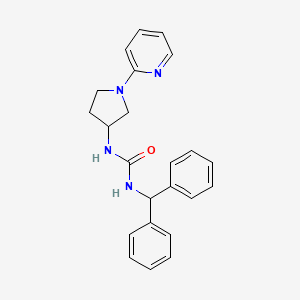
1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a pyridin-2-yl group and a benzhydryl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A common synthetic strategy involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, new amides have been derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridin-2-yl group, and a benzhydryl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound likely depend on the specific functional groups present in the molecule. For instance, the pyrrolidine ring can undergo various reactions, including ring-opening reactions .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Association with Hydrogen Bonding Counterparts : Studies on N-(pyridin-2-yl),N'-R(1)-ureas revealed insights into their association with 2-amino-1,8-naphthyridines and benzoates. This research highlighted the classical substituent effect on the association and the breaking of intramolecular hydrogen bonds as a prerequisite for complex formation. Quantum Topology of Atoms in Molecules (QTAIM) calculations were used to elucidate hydrogen bonding within complexes, with X-ray diffraction confirming structures in the crystalline state (Ośmiałowski et al., 2013).
Synthesis and Chemical Properties
Stereoselective Synthesis : The stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors was explored, demonstrating the synthesis and stereochemical determination of complex urea derivatives. This research contributes to the understanding of synthesizing stereospecific compounds for pharmaceutical applications (Chen et al., 2010).
Catalysis : A novel phenylpyrrolidine-based urea catalyst showed potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This work highlights the importance of urea derivatives in catalyzing stereoselective reactions (Kawazoe et al., 2015).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Urea-derived Mannich bases were synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. This research is significant for developing new, cost-effective corrosion inhibitors with high efficiency and low toxicity (Jeeva et al., 2015).
Biological Applications
Anticonvulsant Activity : Studies on benzhydrylureas and their derivatives have shown significant anticonvulsant activity, contributing to the search for new therapeutic agents for epilepsy and other seizure disorders. This research demonstrates the potential of urea derivatives in medicinal chemistry for developing new drugs (Tignibidina et al., 1994).
Propiedades
IUPAC Name |
1-benzhydryl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(25-20-14-16-27(17-20)21-13-7-8-15-24-21)26-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,22H,14,16-17H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIHNSXBCUOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)
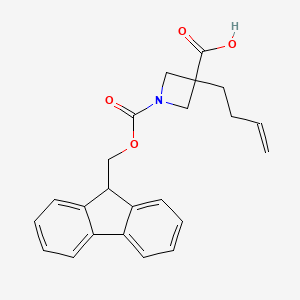
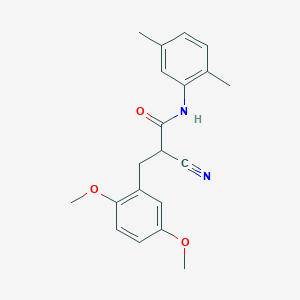
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)

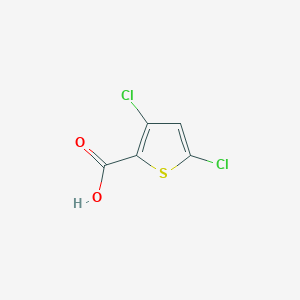
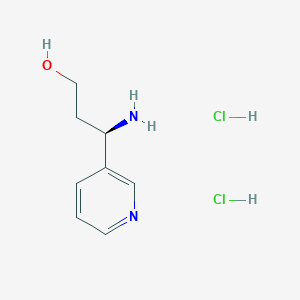
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
